molecular formula C11H6ClN5O6 B11966681 2-(N-Picrylamino)-5-chloropyridine

2-(N-Picrylamino)-5-chloropyridine

Cat. No.: B11966681
M. Wt: 339.65 g/mol
InChI Key: KRXDZUPUPMUTAQ-UHFFFAOYSA-N
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Description

2-(N-Picrylamino)-5-chloropyridine is a chemical compound that belongs to the class of picrylamino derivatives It is characterized by the presence of a picryl group (2,4,6-trinitrophenyl) attached to an amino group, which is further bonded to a chloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Picrylamino)-5-chloropyridine typically involves the reaction of 2-aminopyridine with picryl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and requires careful temperature control to ensure the desired product is obtained. The reaction mechanism involves the nucleophilic substitution of the chlorine atom in picryl chloride by the amino group of 2-aminopyridine, resulting in the formation of the picrylamino derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(N-Picrylamino)-5-chloropyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chlorine atom in the pyridine ring can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(N-Picrylamino)-5-chloropyridine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other picrylamino derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(N-Picrylamino)-5-chloropyridine involves its interaction with specific molecular targets and pathways. The compound’s picryl group can undergo electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(N-Picrylamino)-5-bromopyridine: Similar structure but with a bromine atom instead of chlorine.

    2-(N-Picrylamino)-5-nitropyridine: Contains a nitro group in place of the chlorine atom.

Uniqueness

2-(N-Picrylamino)-5-chloropyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This makes it distinct from its bromine and nitro analogs, potentially leading to different chemical and biological properties.

Properties

Molecular Formula

C11H6ClN5O6

Molecular Weight

339.65 g/mol

IUPAC Name

5-chloro-N-(2,4,6-trinitrophenyl)pyridin-2-amine

InChI

InChI=1S/C11H6ClN5O6/c12-6-1-2-10(13-5-6)14-11-8(16(20)21)3-7(15(18)19)4-9(11)17(22)23/h1-5H,(H,13,14)

InChI Key

KRXDZUPUPMUTAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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